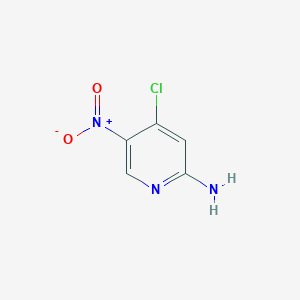

4-Chloro-5-nitropyridin-2-amine

Overview

Description

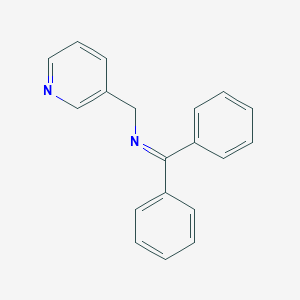

4-Chloro-5-nitropyridin-2-amine is a compound of interest due to its potential as a building block in the synthesis of various heterocyclic scaffolds and its involvement in chemical reactions that produce biologically active molecules. It belongs to the class of nitropyridines, compounds known for their versatile reactivity and significance in the development of pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

The synthesis of nitropyridine derivatives, including this compound, often involves the nitration of pyridine substrates or their chlorinated analogs. One approach to synthesizing related compounds involves the condensation of chloro-methylpyridine with nitroiminoimidazolidine, yielding a product with a yield of 92.3% (Chen et al., 2016). Another method involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for solid-phase synthesis, leading to various heterocyclic scaffolds (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been explored through various spectroscopic and computational methods. Studies include the investigation of structure, vibrational, electronic, NBO, and NMR analyses of chloro-nitropyridines, revealing insights into their optimized molecular structures, electronic properties, and reactivity profiles (Velraj et al., 2015).

Chemical Reactions and Properties

Nitropyridines undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with amines, demonstrating their versatility as intermediates in organic synthesis. For example, reactions of nitropyridines with piperidine and morpholine have been studied, showing their reactivity patterns and substitution kinetics (Hamed, 1997).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Research on related nitropyridines has provided valuable data on these properties, aiding in the development of new materials and compounds with desired characteristics.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Investigations into the nitration of secondary amines with related compounds offer insights into their potential for synthesizing nitramines and other nitrogen-containing derivatives (Park et al., 2003).

Scientific Research Applications

N-nitration of Secondary Amines : It is used for N-nitration of secondary amines, demonstrating excellent nitro group transfer potentiality (Park et al., 2003).

Kinetic Studies in Nucleophilic Displacement Reactions : The compound is involved in kinetic studies of nucleophilic displacement reactions in aromatic systems (Brewis et al., 1974).

Synthesis of Nitropyridines and Derivatives : It is used in the synthesis of various nitropyridines, such as 3-nitropyridine, 5-nitropyridine-2-sulfonic acid, and 2-substituted-5-nitropyridines. Additionally, it assists in the synthesis of imidazopyridines and azaindoles (Bakke, 2004, 2005).

Preparation of Substituted Nitropyridines : The compound aids in the preparation of 3- or 4-substituted-2-amino-5-nitropyridines and 5-Hydroxy-2-alkylpyridines (Bakke & Svensen, 2001; Gruber, 1953).

Phosphorimetric Determination : It is used in the phosphorimetric determination of 4-homosulfanilamide with 2-chloro-5-nitropyridine for measuring drug concentrations in rat plasma (Hirauchi & Fujishita, 1980).

Antineoplastic Agent Research : 4-Morpholino-2-formylpyridine thiosemicarbazone, derived from similar compounds, was found to be an effective antineoplastic agent in mice (Agrawal et al., 1976).

Catalysis and Chemical Synthesis : Its derivatives have roles in catalysis and synthesis, such as in the reduction of nitro compounds to amines, useful in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).

properties

IUPAC Name |

4-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFAJLRJEULFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408827 | |

| Record name | 4-chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24484-96-6 | |

| Record name | 4-chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

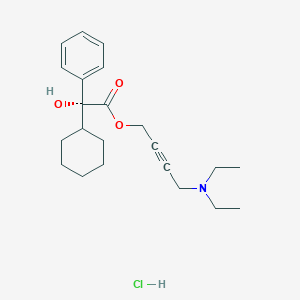

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)